Cimoxatone, (R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

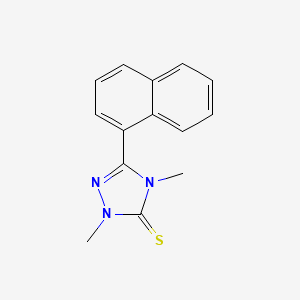

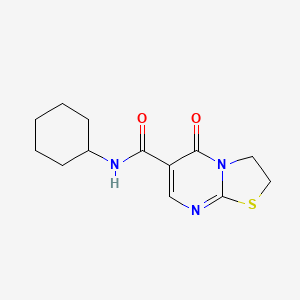

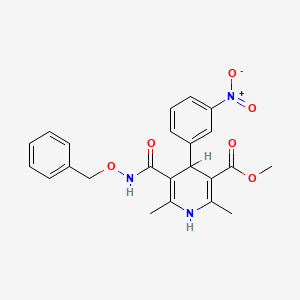

Cimoxatone, ®-, also known as MD 780515, is a reversible inhibitor of monoamine oxidase A (MAO-A). This compound has been studied for its potential therapeutic effects, particularly in the treatment of depression. it was never marketed due to significant food interaction-related adverse effects when combined with tyramine .

Métodos De Preparación

The synthesis of Cimoxatone, ®-, involves several steps The key intermediate is 3-({4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy}methyl)benzonitrile

Análisis De Reacciones Químicas

Cimoxatone, ®-, undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the oxazolidinone ring or the nitrile group.

Aplicaciones Científicas De Investigación

Cimoxatone, ®-, has been primarily studied for its effects on monoamine oxidase A (MAO-A). It has been used in research to understand the role of MAO-A in neurotransmitter metabolism and its implications in psychiatric disorders. Additionally, it has been investigated for its potential to modulate prolactin levels in humans, providing insights into the regulation of this hormone by monoamine oxidase inhibitors .

Mecanismo De Acción

Cimoxatone, ®-, exerts its effects by selectively and reversibly inhibiting monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of monoamines such as serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain. The elevated levels of monoamines are associated with improved mood and reduced symptoms of depression. The compound’s interaction with MAO-A also affects the metabolism of other substrates, such as tyramine, which can lead to adverse effects when consumed with certain foods .

Comparación Con Compuestos Similares

Cimoxatone, ®-, belongs to the class of reversible inhibitors of monoamine oxidase A (RIMAs). Similar compounds in this class include:

Moclobemide: Another RIMA used clinically for the treatment of depression. Unlike Cimoxatone, moclobemide has been marketed and is widely used.

Brofaromine: A RIMA with similar pharmacological properties but also not widely marketed.

Toloxatone: Another RIMA with clinical applications in depression treatment. Cimoxatone, ®-, is unique due to its specific chemical structure and its significant interaction with dietary tyramine, which has limited its clinical use

Propiedades

Número CAS |

73422-39-6 |

|---|---|

Fórmula molecular |

C19H18N2O4 |

Peso molecular |

338.4 g/mol |

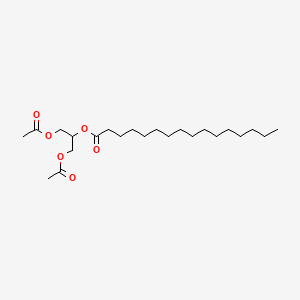

Nombre IUPAC |

3-[[4-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]benzonitrile |

InChI |

InChI=1S/C19H18N2O4/c1-23-13-18-11-21(19(22)25-18)16-5-7-17(8-6-16)24-12-15-4-2-3-14(9-15)10-20/h2-9,18H,11-13H2,1H3/t18-/m1/s1 |

Clave InChI |

MVVJINIUPYKZHR-GOSISDBHSA-N |

SMILES isomérico |

COC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N |

SMILES canónico |

COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

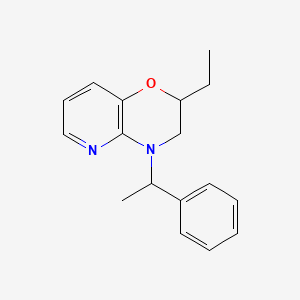

![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)